molecular formula C18H25N3O B4324126 3-(ADAMANTAN-1-YL)-N-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

3-(ADAMANTAN-1-YL)-N-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4324126
M. Wt: 299.4 g/mol
InChI Key: KCRGYWVYKTWYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(ADAMANTAN-1-YL)-N-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a compound that features a unique combination of adamantyl, cyclopropyl, and pyrazole groups. The adamantyl group is known for its rigid, diamond-like structure, which imparts stability and lipophilicity to the molecule. The cyclopropyl group adds strain and reactivity, while the pyrazole ring is a common motif in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)-N-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and pyrazole intermediates. One common method involves the condensation of adamantanone with a suitable pyrazole precursor under basic conditions, followed by cyclopropylation using cyclopropyl halides in the presence of a strong base .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-(ADAMANTAN-1-YL)-N-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(ADAMANTAN-1-YL)-N-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.

    Industry: Utilized in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of 3-(ADAMANTAN-1-YL)-N-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances membrane permeability, allowing the compound to reach intracellular targets. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian agent with a similar adamantyl structure.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantyl group.

    Rimantadine: Another antiviral compound related to amantadine.

Uniqueness

3-(ADAMANTAN-1-YL)-N-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, making it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

5-(1-adamantyl)-N-cyclopropyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-21-15(17(22)19-14-2-3-14)7-16(20-21)18-8-11-4-12(9-18)6-13(5-11)10-18/h7,11-14H,2-6,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRGYWVYKTWYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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